4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine
Beschreibung
4-(2-Methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 2-methoxyphenyl group at the 4-position and a 4-(trifluoromethyl)benzylidene moiety at the N-terminus. Its molecular formula is C₂₅H₂₃F₃N₃O, with a molecular weight of approximately 438.47 g/mol. The compound is structurally characterized by:
- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, enabling hydrogen bonding and receptor interactions.
- 2-Methoxyphenyl substituent: Introduces electron-donating effects and modulates lipophilicity.
- 4-(Trifluoromethyl)benzylidene group: Provides strong electron-withdrawing properties and enhances metabolic stability .
This compound is hypothesized to target central nervous system (CNS) receptors (e.g., serotonin or dopamine receptors) or enzymes (e.g., CYP51) based on structural parallels with pharmacologically active analogs .
Eigenschaften
IUPAC Name |
(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O/c1-26-18-5-3-2-4-17(18)24-10-12-25(13-11-24)23-14-15-6-8-16(9-7-15)19(20,21)22/h2-9,14H,10-13H2,1H3/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBMJOAQCWWLHG-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine , also known by its CAS number 315216-90-1, is a piperazine derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications, supported by recent research findings and case studies.
Chemical Structure
The molecular formula of the compound is . Its structure features a piperazine ring, a methoxyphenyl group, and a trifluoromethyl-substituted benzylidene moiety. This unique configuration is believed to contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Anti-inflammatory Effects : The compound has been investigated for its anti-neuroinflammatory properties. It has shown potential in inhibiting the NF-κB signaling pathway, which is crucial in regulating inflammatory responses in the central nervous system (CNS) .
- Enzyme Inhibition : The compound exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. In vitro studies reported IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating moderate inhibition potential .
- Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria .
The biological activity of 4-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzylidene]-1-piperazinamine can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : By modulating the NF-κB pathway, the compound reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, which are implicated in neurodegenerative diseases .
- Interaction with Acetylcholinesterase : The structural characteristics allow it to bind effectively to AChE and BuChE, thereby prolonging the action of acetylcholine in synaptic clefts, which is beneficial for cognitive functions .
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Neuroinflammation Model : In a mouse model of neuroinflammation, the administration of this compound resulted in a significant reduction in microglial activation markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
- Cytotoxicity Assessment : In vitro cytotoxicity tests on HepG2 liver cells indicated that the compound did not exhibit significant toxicity at concentrations up to 100 µM, supporting its safety profile for further development .
Data Tables
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and properties among the target compound and analogs:
Key Observations :
- The 2-methoxyphenyl group (common in target compound, 18F-Mefway, and WC 44) is associated with CNS receptor targeting (e.g., serotonin/dopamine).
- The trifluoromethyl group in the target compound and UDO enhances metabolic stability and enzyme binding via hydrophobic interactions .
- Substituting the benzylidene group with benzamide (WC 44) or pyridyl (UDO) shifts biological activity from receptor agonism to enzyme inhibition.
Receptor Targeting
- Serotonin 1A (5-HT₁A) Receptors :
- Dopamine D3 Receptors :
Enzyme Inhibition
- CYP51 Inhibition: UDO () shows that trifluoromethylphenyl-piperazines inhibit Trypanosoma cruzi CYP51. The target compound’s benzylidene group may sterically hinder enzyme access, reducing potency compared to UDO .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
